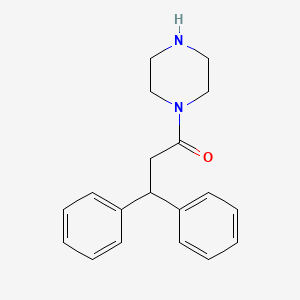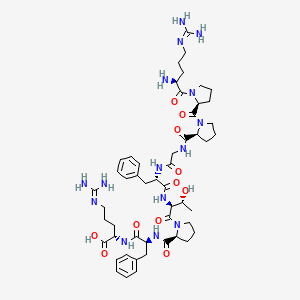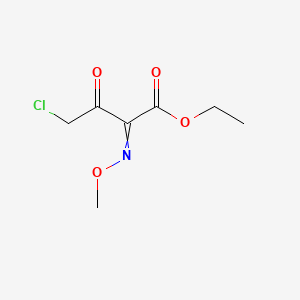
Ethyl 4-chloro-2-(methoxyimino)-3-oxobutyrate
概要
説明
Ethyl 2-chloroacetoacetate is a chemical compound with the molecular formula C6H9ClO3 .
Synthesis Analysis
The synthesis of Ethyl 2-chloroacetoacetate involves adding a raw material ethyl acetoacetate into a reactor, cooling the raw material to (-5)-10 DEG C and dropwise adding sulfonyl chloride into the reactor . The reaction is carried out for 4 hours, after which the pressure is slowly reduced and vacuumized to remove residual acidic gas in the reactor .Molecular Structure Analysis
The molecular structure of Ethyl 2-chloroacetoacetate consists of 6 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Physical and Chemical Properties Analysis
Ethyl 2-chloroacetoacetate is a liquid at 20 degrees Celsius . It has a boiling point of 77 °C/6.8 mmHg and a specific gravity of 1.18 . The refractive index is 1.44 .Safety and Hazards
Ethyl 2-chloroacetoacetate is harmful if swallowed and causes severe skin burns and eye damage . It is also a flammable liquid and vapor . Safety measures include wearing protective gloves, clothing, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
特性
CAS番号 |
64485-87-6 |
|---|---|
分子式 |
C7H10ClNO4 |
分子量 |
207.61 g/mol |
IUPAC名 |
ethyl (2E)-4-chloro-2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C7H10ClNO4/c1-3-13-7(11)6(9-12-2)5(10)4-8/h3-4H2,1-2H3/b9-6+ |
InChIキー |
QQTHNMBPRSXIHX-RMKNXTFCSA-N |
異性体SMILES |
CCOC(=O)/C(=N/OC)/C(=O)CCl |
SMILES |
CCOC(=O)C(=NOC)C(=O)CCl |
正規SMILES |
CCOC(=O)C(=NOC)C(=O)CCl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

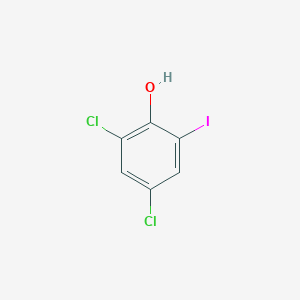
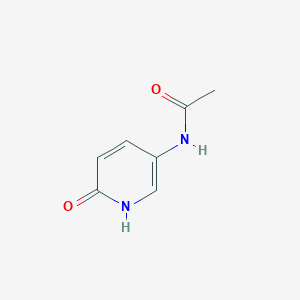
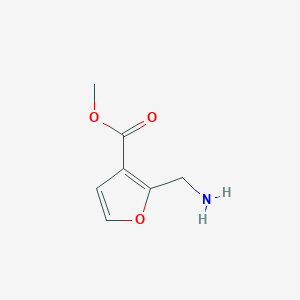
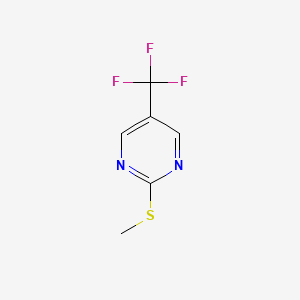
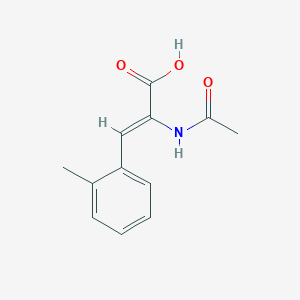
![(r)-3,4-Dihydro-2-(3-methoxyphenyl)-4-methylamino-2h-thieno[3,2-e]-1,2-thiazine-6-sulfonamide-1,1-dioxide](/img/structure/B1598542.png)

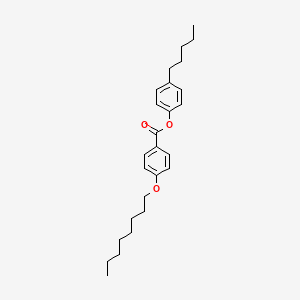
![2-[Formyl(1-phenylethyl)amino]butanoic acid](/img/structure/B1598546.png)
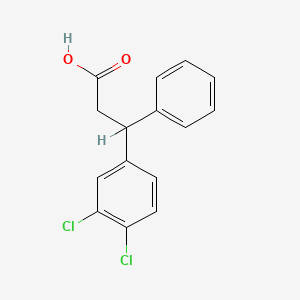
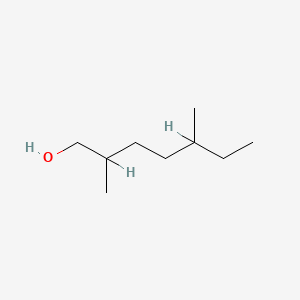
![2-[2-(2-Methoxyethoxy)ethoxy]propane](/img/structure/B1598550.png)
